4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride
Overview
Description
“4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311317-90-4. Its molecular weight is 256.73 . The IUPAC name for this compound is 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxo-1-butanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of “4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” are not specified in the available data .
Scientific Research Applications
1. Receptor Occupancy and Potential Therapeutic Applications
Studies on compounds structurally related to "4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride" have shown potential therapeutic applications in treating anxiety and mood disorders through receptor occupancy mechanisms. For instance, 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which have been implicated in the pathophysiology and treatment of anxiety and depression, are targeted for novel drug development. One study examined the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, demonstrating potential applications in treating anxiety and mood disorders with minimal acute side effects (Rabiner et al., 2002).
2. Metabolism and Pharmacokinetics
Research on related compounds has also focused on understanding their metabolism and pharmacokinetics in humans. For example, studies on benoxinate hydrochloride, a 4-aminoquinoline, explored its metabolism in humans after administration, revealing rapid excretion and the identification of multiple metabolites. Such research is crucial for determining the safety, efficacy, and optimal dosing of therapeutic compounds (Kasuya et al., 1987).
3. Pharmacological Characterization and Dynamic Receptor Occupancy
Another study provided pharmacological characterization and dynamic receptor occupancy imaging of TPA023B, a compound that selectively activates certain GABA(A) receptor subtypes. This research demonstrates the potential of utilizing positron emission tomography (PET) to determine dynamic occupancies of receptor sites in the human brain, offering insights into the mechanisms of action of novel therapeutic agents (Laere et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOAYPNKIQLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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